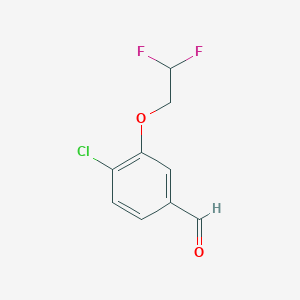amine CAS No. 1775695-54-9](/img/structure/B1411925.png)
[(5-Bromopyridin-3-yl)methyl](1-phenylethyl)amine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of “(5-Bromopyridin-3-yl)methylamine” is C7H9BrN2. It has an average mass of 201.064 Da and a monoisotopic mass of 199.994904 Da .
Physical And Chemical Properties Analysis
“(5-Bromopyridin-3-yl)methylamine” has a density of 1.4±0.1 g/cm3, a boiling point of 251.9±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C. It has an enthalpy of vaporization of 48.9±3.0 kJ/mol and a flash point of 106.2±23.2 °C .
Applications De Recherche Scientifique
Catalysis and Chemical Synthesis
Selective amination of polyhalopyridines : This compound is used in catalysis, specifically in the selective amination of polyhalopyridines. The study by Ji, Li, and Bunnelle (2003) demonstrated the use of a palladium-Xantphos complex for the selective amination of 5-bromo-2-chloropyridine, producing a high yield of 5-amino-2-chloropyridine (Ji, Li, & Bunnelle, 2003).
Suzuki Cross-Coupling Reactions : Ahmad et al. (2017) utilized a palladium-catalyzed Suzuki cross-coupling reaction involving 5-bromo-2-methylpyridin-3-amine to synthesize novel pyridine derivatives. These compounds were then assessed for their biological activities, including anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).
Amination of Aryl Halides : Lang et al. (2001) investigated the use of bromopyridine derivatives in the amination of aryl halides, showcasing the compound's role in chemical synthesis and catalysis (Lang, Zewge, Houpis, & VolanteRalph, 2001).
Biomedical Research
Antimicrobial and Cytotoxic Activities : Noolvi et al. (2014) synthesized derivatives of 1H-benzimidazole and tested them for their antimicrobial and cytotoxic properties. Their research highlights the potential biomedical applications of these compounds (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
Mechanism of Intramolecular Amination : Loones et al. (2007) examined the intramolecular amination of certain pyridinyl azaheteroarylamines, contributing to our understanding of the reactions' mechanisms which can be useful in designing biomedical compounds (Loones, Maes, Herrebout, Dommisse, Lemiére, & Veken, 2007).
Material Science
Corrosion Inhibition : Chetouani et al. (2005) explored the inhibitory effect of certain pyrazolic compounds on iron corrosion in acidic media, indicating potential material science applications for pyridine derivatives (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Intercalation Behavior in Materials : Nunes and Airoldi (1999) studied the intercalation of aromatic amines into α-titanium hydrogen phosphate. Such studies are crucial in the field of materials science for developing new materials with unique properties (Nunes & Airoldi, 1999).
Propriétés
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2/c1-11(13-5-3-2-4-6-13)17-9-12-7-14(15)10-16-8-12/h2-8,10-11,17H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUMDZFDFWWZDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



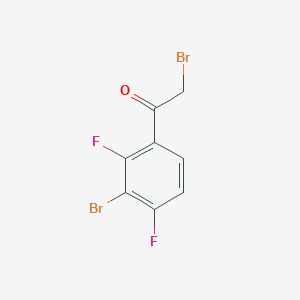

![2-Pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B1411845.png)
![Tert-butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1411848.png)
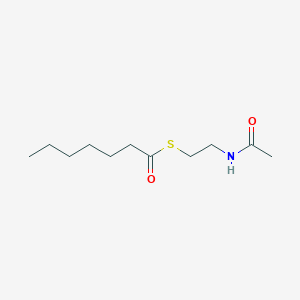
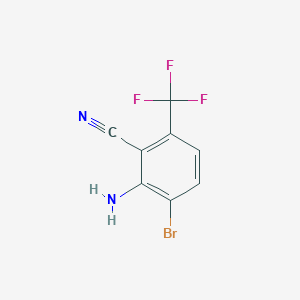

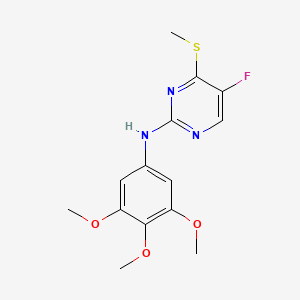
![3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde](/img/structure/B1411855.png)
![3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde](/img/structure/B1411857.png)
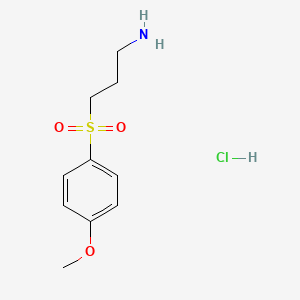
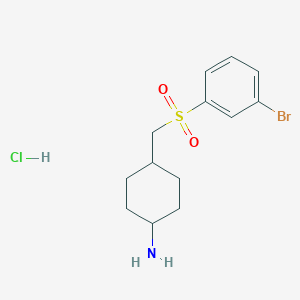
![D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl-](/img/structure/B1411863.png)
